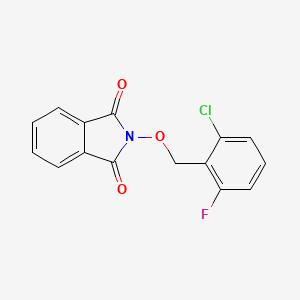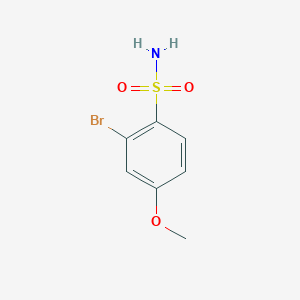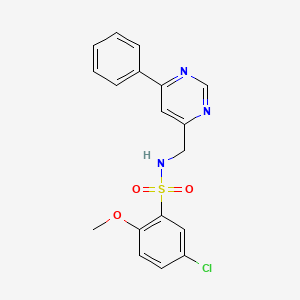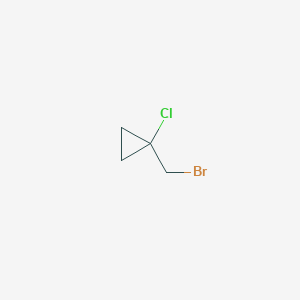
2-((2-Chloro-6-fluorobenzyl)oxy)-1h-isoindole-1,3(2h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-((2-Chloro-6-fluorobenzyl)oxy)-1h-isoindole-1,3(2h)-dione” is a complex organic molecule. It contains a benzyl group (a component of the molecule that contains a benzene ring) which is substituted with chlorine and fluorine atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde” are provided by chemical suppliers for research purposes . The synthesis of such compounds often involves the use of alkylating reagents .Scientific Research Applications
Synthesis Techniques
The synthesis of isoindole-1,3-dione derivatives, including those substituted with chloro and fluoro groups, has been extensively researched. For example, a method for synthesizing 2-(7-Fluoro-3-oxo-3,4-2H- benzo[b][1,4]oxazin-6-yl)-isoindoline-1,3-diones using amino resin as a scavenger reagent demonstrated the potential for high purity and yield of these compounds, which are structurally related to the given chemical (W. Xiaoguang & Yin Du-lin, 2005). This approach signifies the chemical's relevance in producing compounds with precise structural and pharmacological properties.
Structural and Conformational Studies
Detailed structural analyses have provided insight into the conformational properties of isoindole-1,3-dione derivatives. Studies like those on two isomeric compounds related to 2-((2-Chloro-6-fluorobenzyl)oxy)-1H-isoindole-1,3(2H)-dione have elucidated differences in molecular conformations, which are critical for understanding their chemical behavior and interactions (Bin Li et al., 2005).
Novel Synthesis Methods
Innovative methods for synthesizing related compounds, such as the novel synthesis of 2-[7-fluoro-4-(3-iodoprop-2-ynyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl]-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione, have been explored. These methods aim to improve the efficiency, yield, and commercial viability of synthesizing such compounds, indicating the compound's importance in the development of new chemical entities with potential applications in herbicide production and other areas (Y. Hai, 2007).
Pharmaceutical Applications
The compound and its derivatives have been implicated in pharmaceutical research, such as in the study of α2-adrenergic agonists for treating chronic pain. Research on the metabolic profile of these compounds in liver microsomes is crucial for understanding their pharmacokinetics and potential therapeutic applications (Josiane de O Cardoso et al., 2019).
Herbicidal Activity
The synthesis and evaluation of herbicidal activity of isoindole-1,3-dione derivatives showcase their potential as effective herbicides. For example, novel N-phenylphthalimide compounds have been designed and synthesized as potent inhibitors of protoporphyrinogen oxidase, a promising target for herbicide discovery (Wei Gao et al., 2019).
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO3/c16-12-6-3-7-13(17)11(12)8-21-18-14(19)9-4-1-2-5-10(9)15(18)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCYMPWGFGICTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2661545.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2661547.png)
![Tert-butyl N-(2-formylspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2661548.png)
![N-(cyanomethyl)-N-cyclopropyl-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2661549.png)
![(E)-N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2661550.png)




![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one](/img/structure/B2661564.png)

![6-chloro-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2661566.png)
